An In-depth Technical Guide on the Chemical Synthesis and Analysis of Drostanolone Propionate
An In-depth Technical Guide on the Chemical Synthesis and Analysis of Drostanolone Propionate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Drostanolone propionate, a synthetic anabolic-androgenic steroid derived from dihydrotestosterone, has been a subject of interest in both therapeutic and forensic applications. This technical guide provides a comprehensive overview of its chemical synthesis and analysis. It details a common synthetic pathway starting from dihydrotestosterone, including experimental protocols and reaction mechanisms. Furthermore, this guide outlines various analytical methodologies crucial for the identification, quantification, and quality control of drostanolone propionate, such as Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), and spectroscopic techniques. All quantitative data is presented in structured tables, and key experimental workflows are visualized using diagrams to facilitate a deeper understanding for researchers, scientists, and professionals in drug development.
Chemical Synthesis of Drostanolone Propionate
Drostanolone propionate is chemically known as 2α-methyl-5α-androstan-17β-ol-3-one propionate.[1] A prevalent method for its synthesis involves a multi-step process starting from 5α-dihydrotestosterone (DHT). The key transformations include the introduction of a methyl group at the C2α position of the steroid's A-ring, followed by the esterification of the 17β-hydroxyl group.
A common synthetic route involves the following key steps:
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Formylation of Dihydrotestosterone: Introduction of a formyl group at the C2 position.
-
Reduction to a Methyl Group: Conversion of the formyl group to a methyl group.
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Esterification: Acylation of the 17β-hydroxyl group to yield the final product.
Synthesis Pathway
The synthesis of drostanolone propionate from dihydrotestosterone (DHT) is a well-established process in steroid chemistry.[2]
Caption: Synthesis of Drostanolone Propionate from DHT.
Experimental Protocols
Step 1: Synthesis of 2-hydroxymethylene-dihydrotestosterone [3]
This initial step involves a Claisen condensation to introduce a formyl group at the C2 position of the DHT molecule.
-
Materials:
-
Dihydrotestosterone (DHT)
-
Methyl formate
-
Sodium methoxide
-
Benzene (solvent)
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Concentrated hydrochloric acid
-
Water
-
-
Procedure:
-
Dissolve dihydrotestosterone in a mixture of benzene and methyl formate.
-
Add a solution of sodium methoxide in methanol to the mixture.
-
Stir the reaction mixture at room temperature.
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Slowly add the reaction mixture to a vigorously stirred solution of concentrated hydrochloric acid in water.
-
Continue stirring to allow for the precipitation of the product.
-
Collect the precipitate by filtration and wash thoroughly with distilled water.
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Dry the product in vacuo to yield 2-hydroxymethylene-dihydrotestosterone.
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Step 2: Synthesis of Drostanolone (2α-methyl-dihydrotestosterone) [3]
The 2-hydroxymethylene intermediate is then catalytically hydrogenated to form the 2α-methyl group.
-
Materials:
-
2-hydroxymethylene-dihydrotestosterone
-
Palladium on charcoal (Pd/C) catalyst
-
Methanol (solvent)
-
Potassium hydroxide
-
Methylene dichloride (for extraction)
-
-
Procedure:
-
Dissolve 2-hydroxymethylene-dihydrotestosterone in methanol.
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Add the Pd/C catalyst to the solution.
-
Hydrogenate the mixture under a hydrogen atmosphere until the uptake of hydrogen ceases.
-
Remove the catalyst by filtration.
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Add an aqueous solution of potassium hydroxide to the filtrate.
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Extract the product with methylene dichloride.
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Wash the organic extract, dry it, and evaporate the solvent to obtain crude 2α-methyl-dihydrotestosterone (drostanolone).
-
The crude product can be purified by chromatography.
-
Step 3: Synthesis of Drostanolone Propionate [3]
The final step is the esterification of the 17β-hydroxyl group of drostanolone with propionic anhydride.
-
Materials:
-
Drostanolone (2α-methyl-dihydrotestosterone)
-
Pyridine (solvent and catalyst)
-
Propionic anhydride
-
Water
-
Methylene dichloride (for extraction)
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Dilute hydrochloric acid
-
Sodium bicarbonate solution
-
-
Procedure:
-
Dissolve drostanolone in pyridine.
-
Add propionic anhydride to the solution.
-
Allow the reaction to proceed at room temperature.
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Pour the reaction mixture into water to precipitate the product.
-
Extract the product with methylene dichloride.
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Wash the organic extract consecutively with dilute hydrochloric acid, sodium bicarbonate solution, and water.
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Dry the organic layer and evaporate the solvent under reduced pressure to yield drostanolone propionate.
-
The final product can be further purified by crystallization.
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Quantitative Data for Synthesis
| Step | Starting Material | Key Reagents | Product | Typical Yield |
| 1 | Dihydrotestosterone | Methyl formate, Sodium methoxide | 2-Hydroxymethylene-DHT | High |
| 2 | 2-Hydroxymethylene-DHT | H₂, Pd/C | Drostanolone | Good |
| 3 | Drostanolone | Propionic anhydride, Pyridine | Drostanolone Propionate | High |
Note: Specific yield percentages can vary based on reaction scale and optimization.
Analysis of Drostanolone Propionate
The analysis of drostanolone propionate is essential for quality control in pharmaceutical formulations and for detection in anti-doping contexts. A variety of analytical techniques are employed for its identification and quantification.
Analytical Workflow
A typical analytical workflow for the identification and quantification of drostanolone propionate in a sample is depicted below.
Caption: General Analytical Workflow for Drostanolone Propionate.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the separation and identification of drostanolone propionate, often used in forensic and anti-doping laboratories.
Experimental Protocol [4]
-
Instrumentation: Gas chromatograph coupled with a mass spectrometer (GC-MS).
-
Sample Preparation:
-
Extraction of the analyte from the sample matrix using a suitable organic solvent (e.g., acetonitrile).[5]
-
For biological samples, a hydrolysis step may be required to cleave conjugates.
-
Derivatization (e.g., silylation) can be performed to improve the chromatographic properties of the analyte, although direct analysis is also possible.[6]
-
-
GC Conditions:
-
Column: HP5-MS capillary column (or equivalent), e.g., 25 m x 0.20 mm i.d., 0.33 µm film thickness.[4]
-
Injector Temperature: 280 °C.[4]
-
Injection Volume: 1.0 µL (splitless).[4]
-
Carrier Gas: Helium at a constant flow.
-
Oven Temperature Program: Initial temperature of 200 °C, ramped to 250 °C, and then to 300 °C.[4]
-
-
MS Conditions:
Quantitative Data for GC-MS Analysis [4]
| Parameter | Value |
| Injector Temperature | 280 °C |
| Injection Volume | 1.0 µL |
| Column Type | HP5-MS or equivalent |
| Carrier Gas | Helium |
| MS Ionization | Electron Impact (70 eV) |
| Monitored Ions (SIM) | Specific ions for drostanolone propionate and internal standard |
High-Performance Liquid Chromatography (HPLC)
HPLC with UV or Diode Array Detection (DAD) is a common method for the quantification of drostanolone propionate in pharmaceutical preparations.
-
Instrumentation: HPLC system with a pump, autosampler, column oven, and UV/DAD detector.
-
Sample Preparation:
-
Dissolve the sample in a suitable solvent (e.g., methanol or acetonitrile).
-
Filter the solution through a 0.45 µm filter before injection.
-
-
HPLC Conditions:
Quantitative Data for HPLC Analysis [7]
| Parameter | Value |
| Column | C18 reversed-phase |
| Mobile Phase | Methanol/Water gradient |
| Flow Rate | 0.6 mL/min |
| Temperature | 40 °C |
| Injection Volume | 20 µL |
| UV Detection Wavelength | 254 nm |
Spectroscopic Analysis
Infrared (IR) Spectroscopy: IR spectroscopy is used for the identification of functional groups in the drostanolone propionate molecule. The spectrum should be compared with that of a reference standard.[9] Key characteristic peaks would include those for the carbonyl groups (ketone and ester) and C-H bonds.
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR spectroscopy provides detailed information about the chemical structure of drostanolone propionate. The spectrum can be used to confirm the presence and stereochemistry of the methyl group at the C2α position and the propionate group at the C17β position.[10]
Quality Control Specifications
According to official monographs, drostanolone propionate, when dried, should contain not less than 97.0% and not more than 103.0% of C23H36O3.[9]
Purity Tests [9]
| Test | Specification |
| Appearance | White to yellowish-white, crystalline powder. |
| Solubility | Very soluble in chloroform, freely soluble in diethyl ether, sparingly soluble in ethanol (95), and practically insoluble in water. |
| Clarity and color of solution | A solution in chloroform should be clear and colorless. |
| Heavy metals | Not more than 20 ppm. |
| Other steroids | Limits are set using thin-layer chromatography (TLC) by comparing against a standard solution. |
| Optical Rotation | [α]D²⁰: +22° to +28° (in chloroform). |
Conclusion
This technical guide has provided a detailed overview of the chemical synthesis and analysis of drostanolone propionate, tailored for an audience of researchers, scientists, and drug development professionals. The synthesis section outlined a common and effective pathway from dihydrotestosterone, complete with experimental protocols. The analysis section detailed robust methodologies using GC-MS and HPLC for the accurate identification and quantification of drostanolone propionate, along with key spectroscopic and quality control parameters. The structured presentation of quantitative data and the visualization of workflows are intended to serve as a valuable resource for professionals working with this compound.
References
- 1. Drostanolone propionate - Wikipedia [en.wikipedia.org]
- 2. Drostanolone - Wikipedia [en.wikipedia.org]
- 3. US2908693A - Process for the production of 2-methyldihydrotestosterones - Google Patents [patents.google.com]
- 4. toxicologia.unb.br [toxicologia.unb.br]
- 5. fda.gov [fda.gov]
- 6. uu.diva-portal.org [uu.diva-portal.org]
- 7. tandfonline.com [tandfonline.com]
- 8. academic.oup.com [academic.oup.com]
- 9. jpdb.nihs.go.jp [jpdb.nihs.go.jp]
- 10. Dromostanolone Propionate | C23H36O3 | CID 224004 - PubChem [pubchem.ncbi.nlm.nih.gov]
